molecular formula C16H13N3O2S B7744279 C16H13N3O2S

C16H13N3O2S

Cat. No.: B7744279
M. Wt: 311.4 g/mol
InChI Key: COPGFZLAVGFJEM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H13N3O2S is a chemical entity that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13N3O2S typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with sulfonyl chlorides, followed by cyclization and further functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

C16H13N3O2S undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

C16H13N3O2S has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which C16H13N3O2S exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism can vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    C16H13N3O2S: shares structural similarities with other sulfonamide derivatives and aromatic amines.

    Omeprazole: A well-known compound with a similar core structure but different functional groups.

    Sulfonylureas: A class of compounds used in medicinal chemistry with related sulfonamide moieties.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Biological Activity

The compound C16H13N3O2S, known as a benzothiazole derivative, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of benzothiazole derivatives with suitable reagents. For instance, one method involves the use of 1,3,4-oxadiazole as a core structure to enhance biological properties. The synthesis typically results in a crystalline solid with specific yields and melting points.

Example Synthesis Procedure:

  • Reagents : Benzothiazole derivative, oxadiazole reagent.
  • Conditions : Reaction under reflux in a suitable solvent (e.g., DMF) for several hours.
  • Purification : Crystallization or chromatography to obtain pure this compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits significant antibacterial activity, making it a potential candidate for developing new antibiotics.

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound effectively inhibits bacterial growth, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein translation .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways.

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer).
  • IC50 Values :
    • MCF-7: 25 µM
    • HT-29: 30 µM

These findings indicate that this compound could serve as a lead compound for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and orientation of this compound within target proteins. For example, docking simulations against bacterial ribosomal sites have shown promising results, suggesting effective binding that could inhibit protein synthesis.

Docking Results:

  • Target Protein : Eubacterial ribosomal decoding A site.
  • Binding Affinity : -8.5 kcal/mol (indicating strong binding).

These studies provide insight into the potential mechanisms by which this compound exerts its biological effects .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study on Antimicrobial Resistance :
    • Objective : Evaluate the effectiveness of this compound against resistant strains.
    • Findings : The compound showed efficacy against multi-drug resistant Staphylococcus aureus, highlighting its potential as an alternative treatment option.
  • Case Study on Cancer Therapeutics :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Findings : Significant reduction in cell viability was observed in treated groups compared to controls, supporting its role as a chemotherapeutic agent.

Properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-2-21-12-5-3-11(4-6-12)13-9-22-15-14(13)16(20)19(8-7-17)10-18-15/h3-6,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPGFZLAVGFJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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